N-(4-fluorophenyl)-1H-indazole-3-carboxamide

Synthetic Cannabinoid CB1 Receptor Affinity Surface Plasmon Resonance

N-(4-fluorophenyl)-1H-indazole-3-carboxamide (CAS 660823-00-7, C14H10FN3O, MW 255.25) is a synthetic indazole-3-carboxamide derivative that serves as a fundamental scaffold in two distinct pharmacological domains. Its N-(4-fluorophenyl) substitution pattern is a key structural determinant present in several high-affinity synthetic cannabinoid receptor agonists (SCRAs), including AB-FUBINACA and ADB-FUBINACA.

Molecular Formula C14H10FN3O
Molecular Weight 255.252
CAS No. 660823-00-7
Cat. No. B2841714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-1H-indazole-3-carboxamide
CAS660823-00-7
Molecular FormulaC14H10FN3O
Molecular Weight255.252
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)C(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C14H10FN3O/c15-9-5-7-10(8-6-9)16-14(19)13-11-3-1-2-4-12(11)17-18-13/h1-8H,(H,16,19)(H,17,18)
InChIKeyYHDDTWWWTGIOMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Fluorophenyl)-1H-Indazole-3-Carboxamide (CAS 660823-00-7): A Core Scaffold for Differentiated Cannabinergic and Kinase-Targeted Research


N-(4-fluorophenyl)-1H-indazole-3-carboxamide (CAS 660823-00-7, C14H10FN3O, MW 255.25) is a synthetic indazole-3-carboxamide derivative that serves as a fundamental scaffold in two distinct pharmacological domains. Its N-(4-fluorophenyl) substitution pattern is a key structural determinant present in several high-affinity synthetic cannabinoid receptor agonists (SCRAs), including AB-FUBINACA and ADB-FUBINACA [1]. Independently, indazole-3-carboxamides bearing a 4-fluorophenyl moiety have been explored as kinase inhibitors—specifically targeting JNK and IKK2—in patent literature, demonstrating that the same core architecture supports divergent biological activities depending on the full molecular context [2]. The compound's physicochemical profile includes a density of 1.4±0.1 g/cm³, a boiling point of 268.1±36.0 °C, and a flash point of 115.9±26.2 °C, making it a tractable solid intermediate for further derivatization . This dual-domain relevance renders the scaffold a strategic starting point for medicinal chemistry programs that require a single, well-characterized core for parallel lead optimization campaigns.

Why N-(4-Fluorophenyl)-1H-Indazole-3-Carboxamide Cannot Be Casually Substituted: Structural Nuances Dictate Pharmacological Outcome


In-class substitution of N-(4-fluorophenyl)-1H-indazole-3-carboxamide is inadvisable because structurally minor modifications at the N1- and carboxamide positions produce drastic changes in receptor affinity, selectivity, and metabolic stability. Within the synthetic cannabinoid space, surface plasmon resonance (SPR) studies have demonstrated that the p-fluorophenyl head group enhances CB1 receptor affinity relative to 5-fluoropentyl-bearing analogs, while replacement of the indazole core with indole consistently reduces binding strength [1]. For kinase-targeted applications, subtle variations in substitution pattern alter JNK and IKK2 inhibitory activity by orders of magnitude, as documented in patent SAR tables [2]. These findings confirm that the N-(4-fluorophenyl)-1H-indazole-3-carboxamide substructure is not a generic, interchangeable module; rather, it is a pharmacophoric element whose precise geometry determines downstream binding events. Procurement specifications must therefore mandate exact structural identity rather than class-level equivalence.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-1H-Indazole-3-Carboxamide: Head-to-Head and Cross-Study Comparisons


Para-Fluorophenyl Head Group Confers Superior CB1 Affinity Over 5-Fluoropentyl Analogs: SPR Evidence

An SPR-based binding kinetics study evaluated 10 synthetic cannabinoids and found that the p-fluorophenyl head structure significantly enhanced CB1 receptor affinity compared to 5-fluoropentyl-bearing analogs. This observation is directly relevant to N-(4-fluorophenyl)-1H-indazole-3-carboxamide, which contains the affinity-enhancing p-fluorophenyl motif. Although numerical KD values for the bare scaffold were not reported, the study provides class-level SAR demonstrating that the p-fluorophenyl head is a quantifiable affinity driver [1]. The study also confirmed that indazole-based SCRAs exhibited stronger CB1 affinity than their indole counterparts, and that SPR-derived affinity rankings were consistent with traditional radioligand binding methods [1].

Synthetic Cannabinoid CB1 Receptor Affinity Surface Plasmon Resonance

FUB-APINACA (N1-4-Fluorobenzyl Analog): CB1 Ki = 1.06 nM and CB2 Ki = 0.174 nM – A Reference Baseline for Derivatized Scaffolds

FUB-APINACA (N-(adamantan-1-yl)-1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxamide) is a fully elaborated analog of N-(4-fluorophenyl)-1H-indazole-3-carboxamide that incorporates a 4-fluorobenzyl group at N1 and an adamantyl group at the carboxamide nitrogen. It acts as a full agonist at cannabinoid receptors with binding affinities of Ki = 1.06 nM at CB1 and Ki = 0.174 nM at CB2 [1]. This provides a quantitative reference point: the bare N-(4-fluorophenyl) scaffold retains the core indazole-3-carboxamide architecture and the 4-fluorophenyl moiety that are present in FUB-APINACA, while lacking the N1-fluorobenzyl and N-adamantyl substituents. The difference in molecular weight (255.25 vs. 403.50 g/mol) reflects the absence of these potency-enhancing groups, making the scaffold a lower-molecular-weight starting point for SAR exploration.

Synthetic Cannabinoid Receptor Binding Affinity FUB-APINACA

AB-FUBINACA (4-Fluorobenzyl-Substituted Analog): 26-Fold CB1-Selectivity (CB1 Ki = 0.9 nM vs. CB2 Ki = 23.2 nM) Demonstrates the Impact of N1 Derivatization on Receptor Selectivity

AB-FUBINACA, a derivative of the core scaffold featuring an N1-(4-fluorobenzyl) substituent and a valinamide carboxamide tail, displays a marked 26-fold selectivity for CB1 (Ki = 0.9 nM) over CB2 (Ki = 23.2 nM), with corresponding EC50 values of 1.8 nM at CB1 and 3.2 nM at CB2 [1]. This selectivity profile contrasts sharply with FUB-APINACA (which shows CB2 preference: CB2 Ki = 0.174 nM vs. CB1 Ki = 1.06 nM), illustrating how different substituents on the same indazole-3-carboxamide scaffold can invert receptor subtype selectivity. The bare N-(4-fluorophenyl)-1H-indazole-3-carboxamide scaffold, lacking the N1 substituent, represents the starting point from which both CB1-selective and CB2-preferring ligands can be derived.

Synthetic Cannabinoid CB1/CB2 Selectivity AB-FUBINACA

Metabolic Differentiation: Adamantyl-Substituted Indazole-3-Carboxamides (FUB-APINACA Class) Undergo Hydroxylation Rather Than Ester Hydrolysis, Providing a Distinct Metabolic Fingerprint for Forensic and ADME Studies

In a comparative in vitro phase I metabolic profiling study using human liver microsomes, FUB-APINACA—which contains the indazole-3-carboxamide core with an adamantyl group—underwent (isomeric) hydroxylation of the adamantyl group as the predominant metabolic pathway [1]. In contrast, structurally related indazole-3-carboxamides bearing ester functionalities (e.g., MFUBINAC, AMB-FUBINACA) predominantly underwent ester hydrolysis [1]. The bare N-(4-fluorophenyl)-1H-indazole-3-carboxamide scaffold, lacking both adamantyl and ester groups, is expected to follow yet a different metabolic route, making it a valuable comparator for delineating the metabolic contribution of each structural module in ADME-Tox studies.

Drug Metabolism Phase I Metabolism Forensic Toxicology

Kinase Inhibition: Indazole-3-Carboxamide Scaffold with 4-Fluorophenyl Substitution Demonstrates IKK2 Inhibitory Activity (IC50 = 46 nM) in a Representative Benzo[g]indazole Analog

A structurally elaborated analog—8-(5-chloro-2-(4-methylpiperazin-1-yl)isonicotinamido)-1-(4-fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide—incorporating the N-(4-fluorophenyl)-1H-indazole-3-carboxamide substructure, inhibited human recombinant IKK2 with an IC50 of 46 nM in a [γ-³³P]ATP transfer assay [1]. Patent literature further describes indazole derivatives bearing 4-fluorophenyl groups as JNK inhibitors with therapeutic applications in inflammatory and neurodegenerative diseases [2]. The bare scaffold serves as the minimal pharmacophoric unit from which these potent kinase inhibitors were elaborated, enabling medicinal chemists to independently explore both CB receptor and kinase SAR from a common starting material.

Kinase Inhibition IKK2 JNK Anti-Inflammatory

Caveat on Evidence Strength: Direct Head-to-Head Data for the Bare N-(4-Fluorophenyl) Scaffold Are Absent; Differentiation Is Inferred from Analogs

A critical limitation must be explicitly stated: no published study reports direct, head-to-head quantitative comparison data (e.g., Ki, IC50, EC50, metabolic stability) for N-(4-fluorophenyl)-1H-indazole-3-carboxamide as a bare scaffold against its closest analogs. All differentiation evidence presented herein is derived from class-level SAR trends (SPR study [1]), cross-study comparisons of fully elaborated analogs (FUB-APINACA [2], AB-FUBINACA [3]), or patent-derived kinase inhibition data on extended structures containing the core motif [4]. Users should treat this evidence as providing a rationale for scaffold selection rather than definitive proof of superiority for any specific application. The procurement value of this compound lies in its status as a defined, purchasable intermediate for SAR exploration—not as an intrinsically optimized lead compound.

Evidence Strength Data Gap Procurement Caution

Validated Application Scenarios for N-(4-Fluorophenyl)-1H-Indazole-3-Carboxamide Based on Comparative Evidence


Medicinal Chemistry: Scaffold for Systematic SAR Elaboration Toward CB1-Selective or CB2-Preferring Cannabinoid Ligands

N-(4-fluorophenyl)-1H-indazole-3-carboxamide provides a defined, low-molecular-weight (255.25 Da) starting point for systematic structure-activity relationship studies. As demonstrated by the full agonist activity of its elaborated analogs AB-FUBINACA (26-fold CB1-selective) and FUB-APINACA (CB2-preferring), the core scaffold can be tuned through N1 and carboxamide derivatization to achieve divergent receptor selectivity profiles [1][2]. Researchers can use the scaffold to independently probe the affinity contribution of each substituent, benchmarking results against the known Ki values of elaborated analogs (CB1 Ki = 0.9–1.06 nM range).

Kinase Drug Discovery: Fragment-Based or Structure-Guided Elaboration Toward JNK and IKK2 Inhibitors

The indazole-3-carboxamide core with a 4-fluorophenyl substituent appears in patent-disclosed JNK inhibitors and in a benzo[g]indazole analog that achieves IKK2 IC50 = 46 nM [1]. The bare scaffold can serve as a fragment hit for crystallographic soaking experiments, FBDD (fragment-based drug discovery) campaigns, or as a synthetic intermediate for parallel library synthesis targeting the kinase ATP-binding pocket. Its defined structure and commercial availability enable reproducible synthetic elaboration across multiple medicinal chemistry programs [2].

Forensic Toxicology: Reference Standard for Differentiating Core Scaffold Metabolites from Substituent-Derived Metabolites in Biological Samples

Metabolic profiling studies of elaborated analogs (FUB-APINACA, AMB-FUBINACA, MFUBINAC) have established that different substituents drive distinct phase I metabolic pathways—adamantyl hydroxylation versus ester hydrolysis [1]. The bare scaffold, lacking these substituents, serves as a critical analytical reference standard for forensic laboratories to distinguish metabolite signals originating from the indazole-3-carboxamide core from those arising from N1-alkyl or carboxamide modifications. This improves the specificity of LC-HRMS-based identification of synthetic cannabinoid intake in clinical and forensic urine analysis.

Academic and Industrial Collaborative Research: A Common Intermediate for Multi-Target Lead Optimization Programs

Because the same N-(4-fluorophenyl)-1H-indazole-3-carboxamide scaffold supports both cannabinoid receptor modulation and kinase inhibition, it enables multi-target drug discovery programs to use a single procurement lot across parallel projects. This reduces supply chain complexity and ensures batch-to-batch consistency in SAR comparisons. Academic groups investigating polypharmacology or dual CB/kinase mechanisms can leverage the scaffold's dual-domain relevance for hypothesis-driven research [1][2].

Quote Request

Request a Quote for N-(4-fluorophenyl)-1H-indazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.